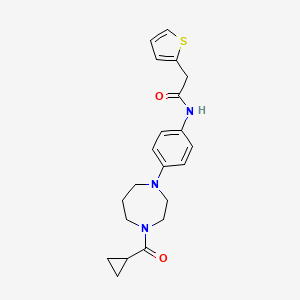

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c25-20(15-19-3-1-14-27-19)22-17-6-8-18(9-7-17)23-10-2-11-24(13-12-23)21(26)16-4-5-16/h1,3,6-9,14,16H,2,4-5,10-13,15H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECQEKOLGABVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 438.57 g/mol. The compound features a complex structure that includes a diazepane ring and thiophene moiety, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 438.57 g/mol |

| Molecular Formula | C25H34N4O3 |

| LogP | 3.0621 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 60.963 Ų |

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds structurally related to this compound. For example, compounds with similar diazepane structures have shown significant cytotoxic effects against various cancer cell lines, including breast and renal cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Antimycobacterial Activity

The compound's structural features suggest potential antimycobacterial activity. A study on related compounds indicated moderate activity against Mycobacterium tuberculosis, with some derivatives exhibiting an EC50 value of approximately 3.8 μM . This suggests that the compound may also possess similar properties, warranting further investigation into its efficacy against mycobacterial infections.

The proposed mechanism of action for compounds in this class involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, research has shown that related compounds can inhibit key metabolic pathways in cancer cells, leading to reduced cell viability . The presence of the thiophene ring may enhance interactions with biological targets due to its electron-rich nature.

Study 1: Anticancer Evaluation

In a recent study published in Molecules, researchers synthesized several derivatives of diazepane-containing compounds and evaluated their anticancer activity against a panel of human tumor cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity, particularly in breast cancer models .

Study 2: Antimycobacterial Screening

Another investigation focused on the antimycobacterial properties of structurally similar compounds. The study found that specific substitutions on the diazepane ring improved activity against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further development in treating tuberculosis .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, research on related diazepine derivatives has shown promising results against various cancer cell lines, suggesting that N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-(thiophen-2-yl)acetamide may also possess similar properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth by disrupting cellular signaling pathways .

Antimicrobial Activity

Compounds featuring thiophene and diazepane moieties have been evaluated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria. The presence of the thiophene ring is particularly noted for enhancing antimicrobial efficacy through mechanisms that disrupt bacterial cell wall synthesis .

Neurological Applications

Given the structural similarities to known acetylcholinesterase inhibitors, this compound is being investigated for potential applications in treating neurodegenerative diseases like Alzheimer’s disease. Compounds with similar configurations have demonstrated the ability to inhibit acetylcholinesterase activity effectively, leading to increased acetylcholine levels in the brain, which is crucial for cognitive function .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Diazepane Ring : The initial step often includes the cyclization of appropriate precursors to form the diazepane structure.

- Introduction of Cyclopropanecarbonyl Group : This can be achieved through acylation reactions using cyclopropanecarboxylic acid derivatives.

- Thiophene Incorporation : The thiophene moiety is introduced via electrophilic substitution or coupling reactions with thiophene derivatives.

Case Study 1: Anticancer Activity

A study on a series of diazepine derivatives demonstrated that modifications to the phenyl group significantly enhanced cytotoxicity against breast cancer cell lines. The compound's structure was optimized to improve binding affinity to target proteins involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

Research conducted on thiophene-containing compounds revealed that certain derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could guide future modifications to enhance efficacy .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can green chemistry principles be applied?

A two-step approach is typically employed: (1) condensation of thiocarbohydrazide derivatives with ketones under mild conditions (e.g., ethanol at room temperature) to form spirocyclic intermediates, followed by (2) cyclopropanecarbonyl group introduction via nucleophilic acyl substitution. Green methods emphasize solvent selection (e.g., ethanol) and avoiding high temperatures, as demonstrated in spiro-carboxamide syntheses . Reaction efficiency is enhanced by optimizing stoichiometry (1:1 molar ratio of thiocarbohydrazide to ketone) and monitoring via TLC.

Q. Which spectroscopic techniques are essential for structural validation, and how are key signals interpreted?

- FT-IR : Confirm C=O (1690–1710 cm⁻¹), NH/NH₂ (3180–3370 cm⁻¹), and C–S–C (748 cm⁻¹) stretches to verify cyclization and functional group integrity .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.20–8.30 ppm), cyclopropane CH₂ (δ 1.10–2.90 ppm), and acetamide NH (δ 9.00–10.50 ppm). DEPT-135 distinguishes CH₂ groups in cyclic systems (e.g., cyclohexane CH₂ at 24–39 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can researchers ensure experimental reproducibility in synthesizing novel acetamide derivatives?

Follow strict protocols for:

- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate intermediates .

- Characterization : Report yields, melting points, Rf values, and full spectral data (¹H, ¹³C, HRMS) for comparison with literature .

- Reagent quality : Use ACS-grade solvents and rigorously dry reagents to avoid side reactions.

Advanced Research Questions

Q. How do substituents (e.g., cyclopropanecarbonyl vs. thiophen-2-yl) influence physicochemical properties and bioactivity?

- Cyclopropanecarbonyl : Enhances metabolic stability by reducing cytochrome P450 interactions. Confirmed via ¹³C NMR (δ 79–81 ppm for spiro carbons) .

- Thiophene : Improves π-stacking interactions with aromatic residues in target proteins. Substituent effects are analyzed via Hammett constants or DFT calculations .

- Empirical validation : Compare logP (HPLC) and solubility profiles of analogs with varying substituents.

Q. What advanced NMR techniques resolve structural ambiguities in spirocyclic intermediates?

- DEPT-135 : Identifies CH₂ groups in cyclopropane and diazepane rings (e.g., negative signals at 23–42 ppm) .

- 2D NMR (HSQC, HMBC) : Maps through-space correlations between cyclopropane protons and adjacent carbonyl groups.

Q. How can computational models predict metabolic stability and aldehyde oxidase (AO) susceptibility?

- In silico tools : Use PubChem-derived SMILES/InChI (e.g.,

C=Ogroups flagged for AO oxidation) to generate QSAR models . - Docking studies : Map thiophene interactions with AO active sites to prioritize stable analogs .

Q. What strategies mitigate diastereomer formation during cyclopropanecarbonyl group installation?

- Steric control : Use bulky bases (e.g., DIPEA) to favor axial attack on the diazepane nitrogen.

- Chiral HPLC : Separate diastereomers post-synthesis, as demonstrated in related acetamide purifications .

Q. How are contradictions between theoretical and empirical reactivity data resolved?

- Mechanistic studies : Compare proposed reaction pathways (e.g., nucleophilic vs. radical mechanisms) using kinetic isotope effects or trapping experiments .

- Control reactions : Test intermediates (e.g., thiohydrazones) under varying conditions to identify rate-limiting steps.

Q. What in vitro models evaluate antimicrobial activity for structurally related compounds?

Q. How does the 1,4-diazepane ring conformation affect pharmacokinetics?

- X-ray crystallography : Resolve chair vs. boat conformations to correlate with bioavailability .

- Molecular dynamics (MD) : Simulate ring flexibility in aqueous vs. lipid membranes to predict blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.